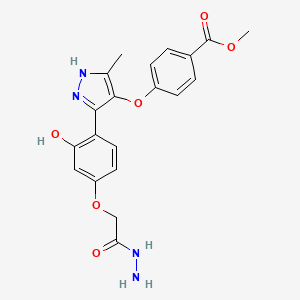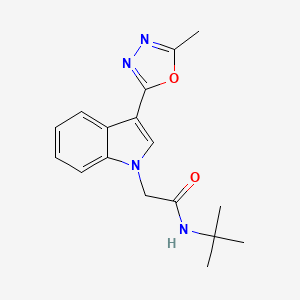
(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are heterocyclic compounds that have been the subject of extensive research due to their significant biological activities . They have shown potential as anticancer agents and have been found to exhibit better antioxidant activities than other ester derivatives of indole-hydrazono thiazolidin-4-ones .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives involves various synthetic strategies. For instance, a sonochemical synthesis method has been used to create a benzylidenehydrazono thiazolidin-4-one derivative . This method involved a three-component reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide), leading to novel indole-hydrazono thiazolidin-4-ones in high-to-excellent yields .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic techniques. For example, the structure of a benzylidenehydrazono thiazolidin-4-one derivative was confirmed using FT-IR, 1H NMR, and 13C NMR . Theoretical calculations and density functional theory (DFT) have also been used to perform geometrical structural optimizations and theoretical properties of the synthesized compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidin-4-one derivatives include the cyclization reaction of thiourea derivatives with bromoacetic acid . Another method involves the reaction of a carbonyl compound, amine, and a mercaptoacid . The mass fragmentation of 2-hydrazono-1,3-thiazolidin-4-ones is dominated by two processes, namely cleavage of the hydrazone fragment with accompanying proton transfer from the latter to the thiazolidine ring, and cleavage of a hydrazone imide residue .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various methods. For instance, the antioxidant activities of the synthesized compounds were studied by 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay . The minimum bactericidal concentration (MBC) was evaluated against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) at different concentrations .Aplicaciones Científicas De Investigación
- Thiazolidin-4-one derivatives have demonstrated significant anticancer potential. Researchers have explored novel derivatives as potential multi-target enzyme inhibitors . These compounds exhibit cytotoxic effects on cancer cell lines, making them promising candidates for further investigation.
- The thiazolidin-4-one ring system displays antimicrobial activity . Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and parasites. These derivatives could contribute to the development of new antimicrobial agents.
Anticancer Activity
Antimicrobial Properties
Direcciones Futuras
Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . Therefore, future research could focus on further exploration of these heterocyclic compounds as possible anticancer agents. The development of multifunctional drugs and improving their activity should be a focus of research . Additionally, the influence of different substituents in molecules on their biological activity could be a potential area of study .
Propiedades
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13(15-10-6-3-7-11-15)20-21-18-19-17(22)16(23-18)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,19,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJHKBVUUABBF-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)
![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)

![1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2659909.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2659913.png)


![1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2659917.png)

![4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2659920.png)
![4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2659923.png)